molecular formula C18H19N3O3 B2673304 2-(4-methoxybenzyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-48-7

2-(4-methoxybenzyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2673304
M. Wt: 325.368
InChI Key: AGGBBAAZVDQZMV-UHFFFAOYSA-N
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Description

Compounds with similar structures often have similar properties. For example, methoxybenzyl and methoxyphenyl groups are common in many organic compounds and are known to contribute to their chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzyl and phenyl precursors, possibly through a series of steps involving functional group interconversions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the methoxy groups in this compound might undergo reactions typical of ethers, while the triazolone ring might participate in reactions characteristic of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of methoxy groups might increase the compound’s solubility in organic solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel derivatives of 2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized, including modifications with 4-methoxybenzyl groups, and investigated for their antimicrobial activities. These compounds exhibit good to moderate activities against tested microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Multi-component Synthesis of 1,2,3-Triazoles

A study demonstrated the synthesis of 1,5-disubstituted 1,2,3-triazoles through a metal-free multi-component reaction, which included derivatives with 4-methoxybenzyl groups. The antibacterial and antifungal activities of the synthesized products were tested, showing efficacy against several strains of bacteria and Candida albicans (Vo, 2020).

Molecular and Spectroscopic Analysis

A comprehensive study involving the synthesis of 1,2,4-triazol-5-ones substituted with 4-methoxybenzyl groups, followed by a detailed molecular, electronic, and spectroscopic analysis, was conducted. This research utilized Density Functional Theory (DFT) calculations to investigate various properties of the synthesized compounds, including their nonlinear optical properties and molecular electrostatic potentials (Beytur & Avinca, 2021).

Investigation of Lipase and α-Glucosidase Inhibition

A study focused on the synthesis of heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and their screening for lipase and α-glucosidase inhibition. This research indicated potential therapeutic applications of these compounds in treating diseases associated with lipase and α-glucosidase, such as obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. For example, some compounds with similar structures are known to cause skin irritation and may be harmful if swallowed .

Future Directions

The future directions for the study of a compound depend on its properties and potential applications. For example, if a compound shows promising biological activity, it might be further studied as a potential therapeutic agent .

properties

IUPAC Name

4-(3-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13-19-20(12-14-7-9-16(23-2)10-8-14)18(22)21(13)15-5-4-6-17(11-15)24-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGBBAAZVDQZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxybenzyl)-4-(3-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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